5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a bromine atom at the 5th position and an oxirane (epoxide) ring at the 7th position of the benzodioxine structure. Benzodioxines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Epoxidation: The brominated intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring at the 7th position.
Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols or amino alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine include:
5-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine: This compound has a nitro group instead of an oxirane ring and exhibits different chemical reactivity and biological activity.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: This compound has a thieno ring fused to the benzodioxine structure and is used in different chemical applications.
6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine: This compound has two bromine atoms and lacks the oxirane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom and an oxirane ring, which imparts distinct chemical and biological properties.
Biological Activity
5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological evaluations, and molecular insights related to this compound.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, often involving the bromination of benzodioxine derivatives followed by epoxidation. The general synthetic route includes:
- Bromination : Utilizing bromine or brominating agents on 2,3-dihydrobenzo[b][1,4]dioxine.
- Epoxidation : Introducing an epoxide group via reaction with epoxides such as oxiran-2-ylmethanol under basic conditions.
The molecular formula of this compound is C9H9BrO2 with a molecular weight of approximately 215.04 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells.
Table 1: Anticancer Activity of this compound
These values indicate that the compound has a moderate to strong inhibitory effect on cell proliferation in these cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis.
- Cell Cycle Arrest : Analysis indicates that treatment with the compound results in significant cell cycle arrest at the G2/M phase.
Case Studies and Research Findings
In a detailed study assessing the biological activity of derivatives based on the benzodioxine scaffold, researchers found that modifications to the structure could enhance anticancer potency. Compounds with small lipophilic substituents demonstrated improved activity against MCF-7 cells .
Molecular Modeling Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression, particularly focusing on VEGFR-2 inhibition.
Table 2: Molecular Modeling Results
Compound | Binding Energy (kcal/mol) | Target Protein |
---|---|---|
5-Bromo Derivative | -8.5 | VEGFR-2 |
Sorafenib | -9.0 | VEGFR-2 |
These findings suggest that the compound may act similarly to established drugs like Sorafenib in terms of binding affinity and potential efficacy .
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-7-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H9BrO3/c11-7-3-6(9-5-14-9)4-8-10(7)13-2-1-12-8/h3-4,9H,1-2,5H2 |
InChI Key |
NBAGOQVOFUVIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.